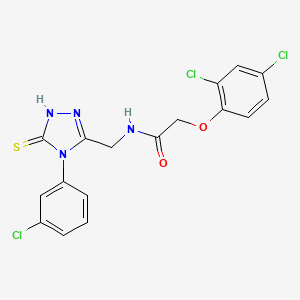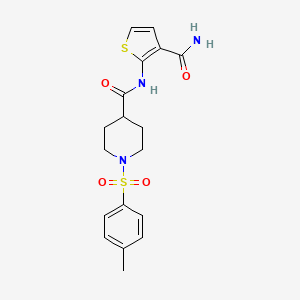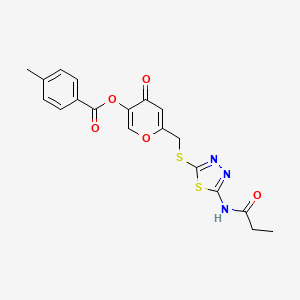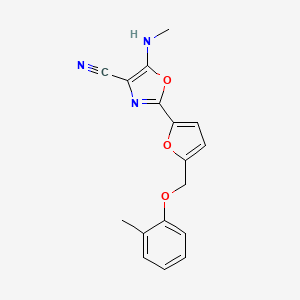
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and pharmacology.
Synthesis Analysis
The synthesis of related urea derivatives is described in the papers. For instance, paper discusses the synthesis of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas as hTRPV1 antagonists, which suggests that similar synthetic routes could potentially be applied to the compound . Paper outlines a multicomponent one-pot synthesis using urea as an organo-catalyst to create densely functionalized pyrans, which could be relevant to the tetrahydro-2H-pyran component of the target molecule. Lastly, paper describes the synthesis of 1,3-disubstituted ureas with pyrazole and adamantyl fragments, indicating that the synthesis of urea derivatives with various substituents is feasible under mild conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The indazole and pyrazole moieties discussed in paper are known to interact with biological targets such as the TRPV1 receptor. The tetrahydro-2H-pyran ring, a feature that might be present in the compound of interest, is a common motif in natural products and pharmaceuticals, which can impact the molecule's solubility and conformational flexibility .
Chemical Reactions Analysis
The reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. In paper , the structure-activity relationship study indicates that different substitutions on the indazole and pyrazole rings can significantly affect the antagonistic properties of the compounds. Similarly, the reactivity of the tetrahydro-2H-pyran ring in the target molecule could be inferred from the multicomponent reactions described in paper , where the pyran ring is involved in Knoevenagel–cyclocondensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are determined by their molecular structure. The solubility of the compounds in water, as mentioned in paper , is an important factor for their bioavailability. The presence of a trifluoromethyl group, as in the target molecule, is known to influence the lipophilicity and metabolic stability of pharmaceutical compounds. The adamantyl group discussed in paper is known to enhance lipophilicity and could be structurally analogous to the tetrahydro-2H-pyran in terms of hydrophobic character.
Applications De Recherche Scientifique
Hydrogelation and Morphological Control
- Anion Tuning of Hydrogel Properties: The study of hydrogelators, such as related urea compounds, demonstrates the ability to tune hydrogel's rheological and morphological properties through anion selection. This approach allows the precise control of gel properties, important for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Crystal Structure Analysis
- Crystal Structure Insights for Design: Understanding the crystal structure of closely related urea derivatives aids in the design of new compounds with desired physical and chemical properties. Such analysis contributes to the field of material science and drug development, providing a foundation for synthesizing compounds with tailored features (Jeon et al., 2015).
Inhibition of Soluble Epoxide Hydrolase
- sEH Inhibition for Therapeutic Applications: Compounds structurally similar to the one have been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Inhibition of sEH has therapeutic potential in treating hypertension, inflammation, and pain (D'yachenko et al., 2019).
Synthesis and Characterization
- Novel Synthesis Methods: The development of synthesis methods for acyl pyrazole carbonyl urea derivatives, including those containing trifluoromethyl groups, highlights the importance of these compounds in various scientific fields. Such methods enable the creation of novel compounds for further research and potential applications (Du Hai-jun, Ouyang Gui-ping, & Du Hai-tang, 2006).
Anticancer Potential
- Anticancer Activity: Research into 1-aryl-3-(2-chloroethyl) ureas reveals their potential as anticancer agents. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the significance of urea derivatives in medicinal chemistry (Gaudreault et al., 1988).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)13-1-3-14(4-2-13)22-16(25)23-15-9-21-24(11-15)10-12-5-7-26-8-6-12/h1-4,9,11-12H,5-8,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMEFKCZUTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)


![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)